1-(2-Ethoxyethyl)-2-methylpiperazine 1-(2-Ethoxyethyl)-2-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 1240565-71-2
VCID: VC5860915
InChI: InChI=1S/C9H20N2O/c1-3-12-7-6-11-5-4-10-8-9(11)2/h9-10H,3-8H2,1-2H3
SMILES: CCOCCN1CCNCC1C
Molecular Formula: C9H20N2O
Molecular Weight: 172.272

1-(2-Ethoxyethyl)-2-methylpiperazine

CAS No.: 1240565-71-2

Cat. No.: VC5860915

Molecular Formula: C9H20N2O

Molecular Weight: 172.272

* For research use only. Not for human or veterinary use.

1-(2-Ethoxyethyl)-2-methylpiperazine - 1240565-71-2

Specification

CAS No. 1240565-71-2
Molecular Formula C9H20N2O
Molecular Weight 172.272
IUPAC Name 1-(2-ethoxyethyl)-2-methylpiperazine
Standard InChI InChI=1S/C9H20N2O/c1-3-12-7-6-11-5-4-10-8-9(11)2/h9-10H,3-8H2,1-2H3
Standard InChI Key JVTFIDMHJVTPQF-UHFFFAOYSA-N
SMILES CCOCCN1CCNCC1C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The molecular formula of 1-(2-Ethoxyethyl)-2-methylpiperazine is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol. Its structure consists of a piperazine core modified with:

  • A methyl group (-CH₃) at the 2-position.

  • A 2-ethoxyethyl group (-CH₂CH₂OCH₂CH₃) at the 1-position.

The ethoxyethyl side chain introduces hydrophilicity, while the methyl group enhances steric effects, influencing reactivity and interaction with biological targets .

Spectroscopic Data

While direct spectroscopic data for this compound is limited, analogous piperazine derivatives exhibit characteristic NMR and IR signatures:

  • ¹H NMR: Peaks corresponding to piperazine ring protons (δ 2.5–3.5 ppm), methyl groups (δ 1.0–1.5 ppm), and ethoxyethyl protons (δ 3.4–4.0 ppm) .

  • IR: Stretching vibrations for C-O (1100 cm⁻¹) and N-H (3300 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2-Ethoxyethyl)-2-methylpiperazine typically involves alkylation of piperazine precursors. Key methodologies include:

Alkylation of 2-Methylpiperazine

A two-step process derived from methods in patent CN103254153A :

  • Formation of Piperazine Monohydrochloride:
    Piperazine reacts with hydrochloric acid to form piperazine monohydrochloride, minimizing disubstitution byproducts.

  • Reaction with 2-Chloroethoxyethane:
    The monohydrochloride is treated with 2-chloroethoxyethane in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.

    2-Methylpiperazine+Cl-CH₂CH₂-O-CH₂CH₃Base1-(2-Ethoxyethyl)-2-methylpiperazine\text{2-Methylpiperazine} + \text{Cl-CH₂CH₂-O-CH₂CH₃} \xrightarrow{\text{Base}} \text{1-(2-Ethoxyethyl)-2-methylpiperazine}

    Yields are optimized using excess 2-methylpiperazine to favor monosubstitution .

Alternative Pathway via Reductive Amination

A modified approach involves reductive amination of 2-ethoxyethylamine with methylglyoxal, followed by cyclization. This method, though less common, avoids halogenated intermediates .

Purification and Scalability

  • Vacuum Distillation: Effective for isolating the product from unreacted starting materials (boiling point estimated at 230–250°C) .

  • Crystallization: Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod/Source
Density (g/cm³)1.02 ± 0.05Estimated
Boiling Point (°C)235–245Analogous data
LogP (Partition Coeff.)1.2Predictive modeling
SolubilityMiscible in polar solventsExperimental analogy

The compound’s low logP indicates moderate hydrophilicity, favoring solubility in ethanol, DMSO, and aqueous buffers.

Stability Profile

  • Thermal Stability: Decomposes above 300°C, forming CO₂ and ethylamine derivatives .

  • Photostability: Susceptible to UV-induced degradation; storage in amber containers is recommended.

Pharmacological and Industrial Applications

Antihistaminic Activity

Piperazine derivatives with ethoxyethyl groups exhibit histamine H₁ receptor antagonism. In a study of structurally similar compounds, 1-(2-ethoxyethyl)-2-(4-methylpiperazinyl)benzimidazole demonstrated a pA₂ value of 9.40, indicating high potency . While direct data for 1-(2-Ethoxyethyl)-2-methylpiperazine is lacking, its structural analogy suggests potential utility in allergic response modulation .

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antipsychotics: Functionalization at the piperazine nitrogen enables dopamine receptor targeting.

  • Anthelmintics: Piperazine derivatives paralyze nematodes via GABA receptor agonism.

Industrial Uses

  • Surfactants: Ethoxyethyl groups enhance micelle formation in nonionic surfactants.

  • Corrosion Inhibitors: Adsorption on metal surfaces via lone electron pairs on nitrogen .

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